(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide
Description
This compound is a stereospecific acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group conjugated to an indoline sulfonamide moiety. The (Z)-configuration of the acrylamide double bond is critical for its structural and biological properties.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-20(8-6-15-5-7-18-19(13-15)27-14-26-18)21-10-12-28(24,25)22-11-9-16-3-1-2-4-17(16)22/h1-8,13H,9-12,14H2,(H,21,23)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJUDZRIUJUGIJ-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the indoline sulfonyl group: Indoline can be sulfonylated using sulfonyl chlorides under basic conditions.
Acrylamide formation: The acrylamide backbone is introduced through the reaction of acryloyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation to form quinones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an indoline sulfonamide group. The combination of these functional groups contributes to its biological activity, making it a candidate for further investigation in therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzo[d][1,3]dioxole moiety is known to enhance the efficacy of anticancer agents by modulating cellular signaling pathways involved in apoptosis and cell proliferation. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The indoline sulfonamide structure has been associated with antimicrobial activity. Compounds containing this framework have demonstrated effectiveness against a range of bacterial and fungal pathogens. Investigations into the mechanisms of action reveal that these compounds can disrupt microbial cell wall synthesis and inhibit key metabolic pathways .
Neuroprotective Effects
Emerging studies highlight the neuroprotective potential of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical models have shown promising results in reducing neuroinflammation and neuronal apoptosis .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can participate in π-π stacking interactions, while the indoline sulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Compound A : (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(4-((Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)ethyl)-2-(4-methoxyphenyl)-N-methylacrylamide
- Key Differences: Contains a 4-hydroxyphenylbutenylphenoxy group instead of indolin-1-ylsulfonyl. Features a methyl group on the acrylamide nitrogen.
- Synthesis : Synthesized via EDC/HOBt-mediated coupling, yielding 83% after silica gel chromatography.
- Mass Data : HRMS [M + Na]+: 790.3566 (calculated 790.3540).
Compound B : (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide
- Key Differences :
- (E)-configuration (vs. Z in the target compound).
- Substituent: 4-hydroxyphenethyl instead of indolin-1-ylsulfonylethyl.
- Biological Activity : Demonstrated anti-obesity effects via PPAR-γ and FAS inhibition, reducing adipocyte differentiation and triglyceride levels in vivo.
Compound C : (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide
- Key Differences: Thiazol-2-ylbenzophenone group replaces the sulfonamide-ethyl chain.
- Synthesis : Prepared via HATU/DIPEA coupling in DMF, yielding 40% after HPLC purification.
- Mass Data : HRMS [M + H]+: 471.13753 (calculated 471.13784).
Coumarin Derivatives with Benzo[d][1,3]dioxol-5-yl Substituents
Compound D : 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one
- Structure : Coumarin backbone fused with the benzo[d][1,3]dioxol-5-yl group.
- Synthesis : Yield: 32%; mp: 168–170°C.
- Spectroscopy : IR peaks at 1,715 cm⁻¹ (lactone C=O stretch).
- Applications: Potential use as a fluorescent probe or enzyme inhibitor.
Compound E : 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one
- Key Differences :
- 3,4-Dimethoxyphenyl replaces benzo[d][1,3]dioxol-5-yl.
- Yield : 55%; mp: 127–129°C.
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Impact : The (Z)-configuration in acrylamides enhances rigidity and binding specificity compared to (E)-isomers, as seen in Compound B’s reduced activity when isomerized .
- Sulfonamide vs. Phenethyl Groups : The indolin-1-ylsulfonyl group in the target compound may improve solubility and receptor affinity over simpler alkyl chains (e.g., Compound B’s phenethyl group).
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant studies.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety, known for its electron-rich aromatic system, which can engage in π-π stacking interactions. Additionally, the indolin-1-ylsulfonyl group enhances the compound's pharmacological properties by potentially increasing selectivity for biological targets. The acrylamide backbone allows for various chemical modifications that can further enhance its activity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer progression and inflammatory diseases. The compound's structural features suggest it may also possess anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- MMP Inhibition : By inhibiting MMPs, the compound may prevent the degradation of extracellular matrix components, thereby inhibiting tumor invasion and metastasis.
- Anti-inflammatory Effects : Similar compounds have been shown to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Cytotoxicity : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with structural similarities to this compound. Key findings include:
- Inhibition of MMPs : A study demonstrated that derivatives of similar compounds effectively inhibited MMP activity in vitro, suggesting potential therapeutic applications in cancer treatment .
- Anti-inflammatory Activity : Research indicated that compounds with a benzo[d][1,3]dioxole structure exhibited significant anti-inflammatory effects in animal models by reducing edema and inflammatory markers .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that related compounds displayed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains dioxole ring | Anticancer activity |
| Compound B | Indole derivative | Anti-inflammatory |
| Compound C | Sulfonamide group | MMP inhibitor |
| (Z)-3... | Benzo[d][1,3]dioxole + indolin sulfonamide | Potential anticancer and anti-inflammatory |
The combination of the benzo[d][1,3]dioxole and indolin sulfonamide structures in this compound may confer distinct pharmacological properties not observed in other similar compounds.
Q & A
Q. Key Considerations :
- Protect labile groups (e.g., hydroxyl or amine) during sulfonylation.
- Monitor reaction progress using TLC or LC-MS to avoid byproducts.
Basic: How is the compound characterized using spectroscopic and spectrometric methods?
Methodological Answer:
1H NMR : Identify key protons:
- Benzo[d][1,3]dioxolyl protons: δ 6.7–6.9 ppm (doublets and triplets for aromatic Hs).
- Acrylamide α,β-unsaturated protons: δ 7.2–7.5 ppm (coupling constant J = 15–16 Hz for Z-configuration) .
- Indolinyl sulfonamide protons: δ 3.1–3.3 ppm (CH2SO2) and δ 7.8–8.0 ppm (indoline aromatic Hs) .
ESI-MS : Confirm molecular weight via [M+H]+ or [M+Na]+ peaks. For example, a related compound (C48H53NO6NaSi) showed m/z 790.3566 .
HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
Q. Experimental Design :
Stereochemical Control : Use microwave irradiation or chiral catalysts to favor Z-isomer formation.
Docking Studies : Compare Z/E isomers in silico against targets (e.g., uPAR or SLC15A4) to predict binding affinities .
Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
Cytotoxicity Assays :
- MTT Assay : Test against cancer cell lines (e.g., MCF-7) with IC50 calculation .
- Neurogenesis Models : Primary hippocampal neuron cultures treated with 1–10 μM compound; quantify neurite outgrowth via immunofluorescence .
Target Engagement :
Q. Key Findings :
- Electron-deficient rings (e.g., nitro groups) enhance anticancer activity (IC50 = 63–65 μM) but reduce solubility .
- Methoxy groups improve blood-brain barrier penetration in neurogenesis studies .
Advanced: How to resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
Standardize Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231), serum concentrations, and incubation times.
Meta-Analysis : Compare data from (neurogenesis) and (anticancer) to identify confounding factors (e.g., Z/E ratio, solvent DMSO%).
Mechanistic Studies : Use CRISPR knockouts to validate target specificity (e.g., SLC15A4 vs. off-target kinases) .
Basic: What stability and storage conditions are recommended for this compound?
Methodological Answer:
- Storage : -20°C in amber vials under argon; desiccate to prevent hydrolysis of the sulfonamide group.
- Stability Tests :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
